molecular formula C23H21I2NSi B12624539 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline CAS No. 921620-71-5

4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline

Cat. No.: B12624539
CAS No.: 921620-71-5
M. Wt: 593.3 g/mol
InChI Key: OCUAWZOEILHTQN-UHFFFAOYSA-N
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Description

4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of iodine atoms and trimethylsilyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-iodoaniline, which undergoes a series of reactions including iodination and coupling reactions with trimethylsilylacetylene. The reaction conditions often require the use of catalysts such as palladium and copper, along with solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of probes and markers for biological studies.

    Industry: The compound is used in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of iodine atoms and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline include:

  • 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene
  • 4-Iodophenyl(trimethylsilyl)acetylene
  • 1-Trimethylsilyl-2-(4-iodophenyl)acetylene

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

921620-71-5

Molecular Formula

C23H21I2NSi

Molecular Weight

593.3 g/mol

IUPAC Name

N,N-bis(4-iodophenyl)-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C23H21I2NSi/c1-27(2,3)17-16-18-4-10-21(11-5-18)26(22-12-6-19(24)7-13-22)23-14-8-20(25)9-15-23/h4-15H,1-3H3

InChI Key

OCUAWZOEILHTQN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I

Origin of Product

United States

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